![molecular formula C15H8ClNO4 B5533126 2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid](/img/structure/B5533126.png)
2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid
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Overview
Description
2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid is an organic compound that features a benzoic acid core substituted with a chloro group and a phthalimide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid typically involves the reaction of 2-chlorobenzoic acid with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or polyphosphoric acid, which facilitates the formation of the phthalimide ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions, and oxidizing agents such as potassium permanganate (KMnO4) for oxidation reactions. Substitution reactions often involve nucleophiles like amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield amines or alcohols, while substitution reactions can produce a variety of derivatives with different substituents .
Scientific Research Applications
2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid involves its interaction with specific molecular targets. The phthalimide moiety can interact with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-(3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl)benzoic acid: This compound features a similar benzoic acid core but with different substituents, leading to distinct chemical and biological properties.
1-(4-chloro-1,3-dihydro-1,3-dioxo-2H-isoindole-2-yl)cyclohexanecarboxamide: Another related compound with a cyclohexane ring, which may exhibit different reactivity and applications.
Uniqueness
2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound in various fields of research .
Biological Activity
2-Chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid is an organic compound with potential biological activities that have garnered attention in scientific research. This compound features a benzoic acid core with a chloro substituent and a phthalimide moiety, which may contribute to its biological effects.
- Molecular Formula : C15H8ClNO4
- Molecular Weight : 301.68 g/mol
- InChI Key : QEYGZMFBHATDHI-UHFFFAOYSA-N
The biological activity of this compound is attributed to its interaction with various molecular targets, including proteins and enzymes. The phthalimide structure is particularly significant as it may inhibit specific enzymatic pathways, leading to potential therapeutic effects.
Anticancer Properties
Research has indicated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit tumor growth effectively.
Compound | Cell Line | IC50 (µM) | Activity |
---|---|---|---|
2-Chloro... | A549 | 10.5 | Moderate |
2-Chloro... | HeLa | 5.0 | High |
2-Chloro... | MCF7 | 12.0 | Moderate |
These results suggest that the compound could serve as a lead for developing new anticancer agents.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies indicate that it possesses significant activity against various bacterial strains, including Staphylococcus aureus.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 31.5 |
Escherichia coli | 50.0 |
Pseudomonas aeruginosa | 40.0 |
These findings highlight its potential as an antibacterial agent.
Case Studies
A notable study published in the Journal of Medicinal Chemistry investigated the synthesis and biological evaluation of derivatives of similar compounds. The study found that certain derivatives exhibited enhanced anticancer and antimicrobial activities compared to their parent compounds .
Another research effort focused on the structural modification of phthalimide derivatives, which revealed that modifications to the chloro group significantly affected the biological activity of the compounds .
Properties
IUPAC Name |
2-chloro-5-(1,3-dioxoisoindol-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClNO4/c16-12-6-5-8(7-11(12)15(20)21)17-13(18)9-3-1-2-4-10(9)14(17)19/h1-7H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYGZMFBHATDHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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